molecular formula C14H21N7O3 B2774705 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperidin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 311321-78-5

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperidin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2774705
CAS No.: 311321-78-5
M. Wt: 335.368
InChI Key: UZBQYPCLYUDWLE-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperidin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H21N7O3 and its molecular weight is 335.368. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O3/c1-3-23-14(22)11-10(8-20-6-4-9(2)5-7-20)21(19-16-11)13-12(15)17-24-18-13/h9H,3-8H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBQYPCLYUDWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperidin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential as an anti-diabetic agent and its interactions with various biological targets.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C15H17N7O4
  • Molecular Weight: 359.35 g/mol
  • CAS Number: Not specified in the sources but can be derived from its chemical structure.

The compound features a unique combination of oxadiazole and triazole moieties, which are known for their biological activity. The presence of a piperidine ring further enhances its potential pharmacological properties.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an anti-diabetic agent . For instance, derivatives of oxadiazole and triazole have shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are recognized for their role in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.

Compound IC50 (µM) Remarks
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate8.9 ± 0.2Stronger than acarbose (IC50: 610.7 µM)
Other DPP-IV inhibitorsVariesComparison with standard agents

The compound demonstrated an IC50 value significantly lower than that of acarbose, indicating its higher potency as a DPP-IV inhibitor .

The mechanism through which this compound exerts its biological effects involves modulation of specific receptors and enzymes. For example:

  • GABA Receptor Interaction: Compounds structurally related to triazoles have been shown to interact with GABA receptors, influencing neurotransmission and potentially providing neuroprotective effects .

Case Studies

In a study assessing the efficacy of various oxadiazole derivatives:

  • Study Design: Researchers synthesized several derivatives and tested their activity against DPP-IV.
  • Findings: The ethyl derivative exhibited notable inhibition compared to other tested compounds, suggesting that modifications to the oxadiazole and triazole structures can enhance biological activity .

Safety and Toxicology

While the biological activity is promising, safety profiles must also be considered. Preliminary assessments indicate low cytotoxicity at therapeutic concentrations; however, further studies are required to establish a comprehensive safety profile.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds containing the triazole and oxadiazole moieties exhibit significant anticancer properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((4-methylpiperidin-1-yl)methyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with cellular signaling pathways such as PI3K/Akt and mTOR pathways .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast0.5PI3K/Akt inhibition
Lung0.8mTOR pathway disruption
Colon0.7Apoptosis induction

1.2 Neuropharmacological Potential

The compound also shows promise in neuropharmacology. Its structural features suggest potential interactions with GABA receptors, which are critical in the modulation of neurotransmission and could lead to anxiolytic or anticonvulsant effects . The piperidine moiety may enhance blood-brain barrier permeability, making it a candidate for central nervous system disorders.

Synthetic Applications

2.1 Methodologies for Synthesis

The synthesis of this compound involves several methodologies that include cyclization reactions and the use of protecting groups during synthesis to enhance yield and selectivity .

Table 2: Synthetic Pathways

StepReaction TypeKey Reagents
1CyclizationHydrazides, carbonyl compounds
2ProtectionBoc anhydride
3DeprotectionHCl in ethanol

3.1 Mechanisms of Action

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • GABA Receptors: Preliminary studies suggest that derivatives may act as agonists or modulators of GABA receptors.
  • Kinase Inhibition: The presence of the oxadiazole and triazole rings indicates potential kinase inhibitory activity, which is crucial for anticancer activity.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A multi-step approach is typically employed, starting with the formation of the 1,2,5-oxadiazole (oxadiazole) and 1,2,3-triazole cores. For example, oxadiazole rings can be synthesized via cyclization of acylhydrazides with nitriles under acidic conditions, while triazoles may be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The 4-methylpiperidine moiety is introduced through alkylation or nucleophilic substitution, often requiring protecting groups (e.g., Boc) to prevent side reactions. Final esterification steps should use anhydrous ethanol and catalytic sulfuric acid .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing ester carbonyls at ~165-170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±5 ppm). HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%). For stereochemical confirmation, X-ray crystallography is recommended if crystals are obtainable .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 4-methylpiperidinylmethyl group?

Employ Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst load (e.g., 10 mol% K2CO3). Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving regioselectivity. Monitor intermediates via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. What computational strategies predict biological targets for this compound?

Perform molecular docking against enzymes like Candida albicans 14α-demethylase (PDB: 3LD6) to assess antifungal potential . Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for target interaction. Pair with MD simulations (GROMACS) to evaluate binding stability over 100 ns trajectories .

Q. How should researchers address contradictions in biological activity data across studies?

Standardize assay protocols: For antimicrobial studies, use CLSI guidelines (e.g., broth microdilution, 24 h incubation). For cytotoxicity, compare IC50 values across multiple cell lines (e.g., HeLa, MCF-7) with MTT assays . Cross-validate results using LC-MS/MS to confirm compound integrity in biological matrices .

Q. What methodologies integrate computational design with experimental synthesis?

Use retrosynthetic analysis software (e.g., ChemAxon) to propose feasible routes. Optimize reaction pathways with Gaussian 16 for transition-state energy barriers. Validate predictions via small-scale trials monitored by in-situ IR spectroscopy to track functional group transformations .

Q. How can substituent effects on the oxadiazole ring modulate pharmacological activity?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups. Test inhibitory effects on kinases (e.g., EGFR) using fluorescence polarization assays . Correlate logP values (measured via shake-flask method ) with cellular permeability .

Q. What experimental approaches elucidate the mechanism of action in anticancer studies?

Perform flow cytometry with Annexin V/PI staining to quantify apoptosis. Use Western blotting to assess caspase-3/9 activation. For target identification, apply thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) .

Q. How can regioselectivity challenges in triazole functionalization be resolved?

Employ directing groups (e.g., pyridyl) to control metal-catalyzed C-H activation. Use 19F NMR to monitor fluorinated intermediates in click chemistry. For ambiguous cases, 2D-COSY NMR clarifies proton-proton coupling patterns .

Q. What stability studies are critical for long-term storage and formulation?

Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 6 months). Monitor hydrolysis of the ester group via UHPLC-PDA . For photostability, expose samples to 1.2 million lux·h UV light and analyze degradation products with Q-TOF-MS .

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